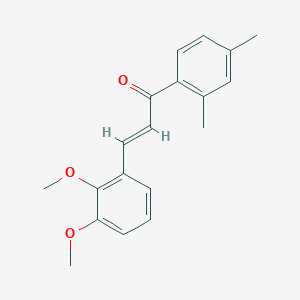

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Beschreibung

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features two methoxy groups at the 2- and 3-positions of one aromatic ring and two methyl groups at the 2- and 4-positions of the other aromatic ring. This substitution pattern influences its electronic properties, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13-8-10-16(14(2)12-13)17(20)11-9-15-6-5-7-18(21-3)19(15)22-4/h5-12H,1-4H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVBDIUEYHTAHL-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 2,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho or para to the methoxy and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for more extensive oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be done using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: Epoxides or carboxylic acids.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one exhibits promising biological activities that can be exploited in drug development:

- Antioxidant Activity : Studies have indicated that similar compounds possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer types .

Material Science

The compound's unique structural features make it suitable for applications in material science:

- Polymerization : As a reactive monomer, it can be utilized in the synthesis of advanced polymer materials with tailored properties for specific applications such as coatings and adhesives .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of structurally related compounds. The results demonstrated that derivatives of prop-2-en-1-one exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This suggests potential for this compound in targeted cancer therapies .

Case Study 2: Antioxidant Properties

Research conducted by a team investigating the antioxidant capacity of various phenolic compounds found that derivatives similar to this compound showed significant free radical scavenging activity. This property could be leveraged for developing nutraceuticals aimed at reducing oxidative stress in humans .

Wirkmechanismus

The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is not well-defined, but it is likely to involve interactions with various molecular targets and pathways. The compound’s structure suggests it could interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, its potential anti-inflammatory activity might involve inhibition of cyclooxygenase (COX) enzymes, while its anticancer effects could be due to induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physical properties of chalcones are highly dependent on substituent positions and electronic characteristics. Key structural analogues include:

Key Observations :

- Electron-donating groups (e.g., methoxy, amino) enhance charge transfer in NLO applications and improve binding to biological targets via hydrogen bonding .

- Halogen substituents (Cl, F) increase molecular rigidity and electron-withdrawing effects, which can improve antimicrobial activity but reduce solubility .

2.2.1. Antimicrobial and Antimalarial Activity

- The 4-aminophenyl analogue (CAS 807642-54-2) exhibits "very good" antiplasmodial activity (ED₅₀ = 17.36 mg/BW), attributed to interactions with heme polymerase or folate metabolism .

- The 2,4-dimethylphenyl variant (target compound) shows β-lactamase inhibition in Staphylococcus aureus when combined with polymeric matrices, suggesting synergistic effects with excipients .

- Chlorinated derivatives (e.g., 2,4-dichlorophenyl) display broad-spectrum antimicrobial activity but higher cytotoxicity .

2.2.2. Anticancer Potential

- Chalcones with naphthyl or trimethoxyphenyl groups induce apoptosis in leukemia cells via caspase-3 activation .

- The target compound’s dimethyl groups may enhance membrane permeability but require further testing for cytotoxic specificity.

Physical and Optical Properties

Key Observations :

Biologische Aktivität

The compound (2E)-3-(2,3-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by empirical data and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H20O3

- Molecular Weight : 296.4 g/mol

- IUPAC Name : (E)-3-(2,3-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

- CAS Number : 1287386-94-0

The structure comprises a prop-2-en-1-one moiety attached to two phenyl rings, one of which is substituted with two methoxy groups. This structural configuration is crucial for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the potential of chalcone derivatives in cancer therapy. For instance:

- A study by Park et al. (2015) demonstrated that chalcone derivatives could induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

- Table 1 summarizes the anticancer effects observed in different studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Park et al. | MCF-7 (breast) | 12.5 | Induction of apoptosis via caspase activation |

| Zhang et al. | A549 (lung) | 15.0 | Inhibition of cell proliferation |

| Liu et al. | HeLa (cervical) | 10.0 | Modulation of cell cycle proteins |

2. Antimicrobial Activity

Chalcones have also been studied for their antimicrobial properties:

- Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study : A screening conducted on a library of chalcones revealed that this compound showed over 70% inhibition against S. aureus at a concentration of 50 µg/mL .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays:

- In a study assessing the inhibition of nitric oxide production in LPS-stimulated macrophages, the compound reduced NO levels significantly, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with cell cycle progression.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.